Methyl 1-acetylaziridine-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-acetylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBXRMKZNVTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Mechanisms and Pathways of Methyl 1 Acetylaziridine 2 Carboxylate
Nucleophilic Ring-Opening Reactions of Activated Aziridines
The presence of an electron-withdrawing acetyl group on the nitrogen atom activates the aziridine (B145994) ring of methyl 1-acetylaziridine-2-carboxylate, making it susceptible to a variety of nucleophilic attacks. These reactions are fundamental to the synthetic utility of this compound, providing pathways to a diverse array of functionalized amino acid derivatives.
Aziridines, including this compound, are characterized by significant ring strain, estimated to be around 27 kcal/mol. acs.org This strain arises from the deviation of the bond angles within the three-membered ring (approximately 60°) from the ideal tetrahedral angle of 109.5°. This inherent instability is a primary driver of the ring's reactivity, as ring-opening reactions relieve this strain. acs.orgclockss.org The chemistry of aziridines is, therefore, dominated by nucleophilic ring-opening reactions. acs.org The high ring strain energy makes these molecules effective building blocks for the synthesis of various nitrogen-containing compounds. mdpi.com
The reactivity of the aziridine ring is further influenced by the substituents on both the nitrogen and carbon atoms. In the case of this compound, the acetyl group on the nitrogen and the methyl carboxylate group on a ring carbon play crucial roles in modulating its reactivity.
Nucleophilic attack on the aziridine ring of this compound can, in principle, occur at either of the two ring carbons (C2 or C3). The outcome of this attack, in terms of which carbon is targeted (regioselectivity) and the resulting stereochemistry, is a critical aspect of its synthetic applications.
Regioselectivity: The regioselectivity of the ring-opening is influenced by a combination of steric and electronic factors. Generally, in the absence of strong directing groups, nucleophiles tend to attack the less substituted carbon atom (C3) in a process governed by sterics, following an SN2-type mechanism. youtube.com However, the electronic influence of the carboxylate group at C2 can direct nucleophiles to this position under certain conditions. nih.gov The nature of the nucleophile and the reaction conditions, including the presence of catalysts, are key determinants of the regiochemical outcome. acs.orgresearchgate.net For instance, heteroatom nucleophiles often attack the β-carbon (C3), leading to the formation of α-amino acids. clockss.org
Stereospecificity: Ring-opening reactions of aziridines often proceed with a high degree of stereospecificity. researchgate.net Nucleophilic attack typically occurs via an SN2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. acs.orgresearchgate.net This means that the stereochemistry of the starting aziridine directly dictates the stereochemistry of the product. This stereospecificity is a valuable feature in asymmetric synthesis, allowing for the transfer of chirality from the aziridine to the resulting product. researchgate.netbioorg.org
The following table summarizes the general principles of regioselectivity and stereospecificity:
| Factor | Influence on Ring Opening |
| Nucleophile | Can influence the site of attack based on its size and electronic properties. |
| Substituents | Electron-withdrawing or donating groups on the ring can direct the nucleophilic attack. |
| Catalyst | Lewis acids can alter the regioselectivity by coordinating to the aziridine nitrogen or other functional groups. |
| Reaction Mechanism | Predominantly SN2, leading to inversion of stereochemistry at the point of attack. |
The N-acetyl group in this compound plays a pivotal role in activating the aziridine ring towards nucleophilic attack. clockss.orgmdpi.com Electron-withdrawing groups on the nitrogen atom, such as acetyl, sulfonyl, or phosphonyl groups, decrease the electron density on the ring nitrogen. bioorg.org This withdrawal of electron density makes the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles. bioorg.orgru.nl
Activated aziridines, like this compound, react more readily with nucleophiles compared to N-alkyl or N-unsubstituted aziridines. clockss.org The N-acetyl group enhances the leaving group ability of the nitrogen atom upon ring opening. ru.nl This activation is crucial for many of the synthetic transformations involving this compound. However, it's worth noting that N-acyl derivatives can sometimes be less reactive than N-sulfonyl derivatives in certain ring-opening reactions. ru.nl
Lewis acids are frequently employed to catalyze the ring-opening of aziridines, including N-acetylated ones. bioorg.orgwikipedia.org Lewis acids function by coordinating to a Lewis basic site on the substrate, thereby increasing its electrophilicity and accelerating the reaction with a nucleophile. wikipedia.org In the context of this compound, a Lewis acid can coordinate to the nitrogen atom of the aziridine ring or the oxygen atom of the acetyl or carboxylate group. bioorg.orgbioorg.org
Coordination of a Lewis acid to the aziridine nitrogen forms an aziridinium (B1262131) ion intermediate. bioorg.orgbioorg.org This intermediate is highly activated towards nucleophilic attack, facilitating ring opening even with weak nucleophiles. The use of Lewis acids can also influence the regioselectivity of the reaction. nih.gov For example, by carefully choosing the Lewis acid and reaction conditions, it is possible to direct the nucleophilic attack to either the C2 or C3 position. bioorg.org Scandium perchlorate (B79767) has been shown to facilitate the nucleophilic addition of indoles to activated aziridine-2-carboxylates. clockss.org
The azide (B81097) ion (N₃⁻) is a potent nucleophile that readily participates in the ring-opening of activated aziridines like this compound. nih.gov This reaction is a valuable method for the synthesis of vicinal diamines and other nitrogen-containing compounds. The ring opening of epoxides by the azide ion is a known route to aziridine synthesis. clockss.org
The reaction typically proceeds via an SN2 mechanism, with the azide ion attacking one of the aziridine ring carbons, leading to the formation of a β-azido amine derivative. The regioselectivity of the azide attack is governed by the principles discussed earlier, with a preference for the less sterically hindered position (C3) in many cases. However, electronic effects can lead to attack at the C2 position. For instance, the aluminum chloride-catalyzed ring opening of an N-phenylethyl-substituted aziridine-2-carboxylate (B8329488) with azide resulted in nucleophilic displacement at the more hindered C2 position with inversion of configuration. nih.gov
The methyl carboxylate group at the C2 position of this compound exerts a significant electronic influence on the regioselectivity of nucleophilic ring-opening reactions. nih.govresearchgate.net As an electron-withdrawing group, the carboxylate ester can stabilize a partial negative charge on the adjacent C2 carbon in the transition state, potentially disfavoring nucleophilic attack at this position.
Conversely, the presence of the ester can also activate the C2-N bond towards cleavage. ru.nl The electronic effects of the carboxylic ester substituent are considered a primary factor in directing the regioselectivity of ring-opening with fluoride (B91410) ions. nih.gov In some cases, hydrolysis of the ester to the corresponding carboxylic acid has been shown to promote regioselective attack at the β-carbon (C3). clockss.org This highlights the subtle interplay of electronic and steric factors in determining the reaction outcome. The functional group at the C2 position of an aziridine can significantly influence the regiochemical pathway of the ring-opening reaction. frontiersin.org
Aziridinium Ion Intermediates in Ring-Opening Reactions
The ring-opening of this compound is frequently mediated by the formation of a transient, high-energy aziridinium ion. This intermediate plays a crucial role in determining the regio- and stereochemical outcome of the reaction.
Generation and Characterization of N-Acylaziridinium Ions
The formation of an N-acylaziridinium ion from this compound is typically initiated by the action of a Lewis acid or a strong electrophile. The Lewis acid coordinates to the carbonyl oxygen of the acetyl group, enhancing the electrophilicity of the nitrogen atom and facilitating the departure of a leaving group or the opening of the ring. While the direct characterization of the N-acylaziridinium ion derived from this compound is not extensively documented, its existence is inferred from the products of its reactions.
In related systems, stable aziridinium ions have been generated and characterized. For instance, the reaction of 2-substituted 1-phenylethyl-aziridines with methyl trifluoromethanesulfonate (B1224126) has been shown to produce stable methylaziridinium ions, which can be studied by spectroscopic methods. These studies provide a foundational understanding of the nature of aziridinium ions and their reactivity. The N-acetyl group in this compound, being a good electron-withdrawing group, stabilizes the positive charge on the nitrogen atom, making the formation of the aziridinium ion a feasible pathway.
Regio- and Stereoselective Transformations Mediated by Aziridinium Ions
The regioselectivity of the nucleophilic attack on the N-acylaziridinium ion derived from this compound is governed by a combination of steric and electronic factors. The presence of the methyl carboxylate group at the C2 position significantly influences the outcome of the reaction.
Generally, nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring. Electronic effects from the electron-withdrawing methyl carboxylate group favor nucleophilic attack at the C3 position, leading to the formation of β-substituted α-amino acid derivatives. This is because the partial positive charge at the C3 position is less destabilized than at the C2 position, which is directly attached to the electron-withdrawing ester.
However, the nature of the nucleophile and the reaction conditions can alter this preference. For instance, in the ring-opening of N-activated methylaziridine-2-carboxylates with fluoride ions, the attack is predominantly observed at the C3 position, which is attributed to electronic effects. acs.org The stereochemistry of the ring-opening reaction is typically controlled by an SN2-type mechanism, resulting in an inversion of configuration at the center of attack. This high degree of stereocontrol is a key advantage of using chiral aziridines in asymmetric synthesis.
Tandem and Domino Reactions Involving Aziridine Ring Opening
The inherent reactivity of the aziridine ring in this compound makes it an excellent substrate for tandem and domino reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.
Metal-Free Tandem Cyclizations for Complex Heterocycle Formation
While specific examples involving this compound are not prevalent in the literature, the concept of metal-free tandem cyclizations has been demonstrated with other activated aziridines. These reactions often proceed through a cascade of bond-forming events initiated by the ring-opening of the aziridine. For example, a metal-free tandem cyclization/hydrosilylation has been developed to construct tetrahydroquinoxalines. rsc.org This suggests the potential for this compound to participate in similar metal-free cascade reactions, where the ring-opening by a suitable nucleophile could trigger a subsequent intramolecular cyclization to form various heterocyclic systems.
Lewis Acid-Catalyzed Domino Ring-Opening Cyclizations
Lewis acids are effective catalysts for initiating domino reactions of activated aziridines. The coordination of the Lewis acid to the N-acetyl group of this compound would activate the aziridine ring towards nucleophilic attack, initiating a cascade sequence.
A representative example of such a process is the Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with enolates, which provides access to functionalized chiral γ-lactams. nih.gov In a hypothetical reaction, the Lewis acid-activated this compound could react with an enolate nucleophile. The initial ring-opening at the C3 position would generate a new intermediate that could then undergo an intramolecular cyclization to afford a complex heterocyclic product. The regio- and stereoselectivity of such a process would be highly dependent on the nature of the Lewis acid, the nucleophile, and the substrate itself.
| Reaction Type | Catalyst/Promoter | Potential Product | Key Features |
| Metal-Free Tandem Cyclization | Acid or Base | Complex Heterocycles | High atom economy, environmentally benign |
| Lewis Acid-Catalyzed Domino Reaction | Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) | Functionalized Lactams, Pyrrolidines | High stereocontrol, rapid increase in molecular complexity |
Radical Chemistry and Aziridine Group Transfer
In addition to its ionic reaction pathways, this compound has the potential to engage in radical chemistry, offering alternative and powerful methods for carbon-carbon and carbon-nitrogen bond formation.
The C-N bonds of N-acylaziridines can be cleaved under radical conditions to generate carbon-centered radicals. For instance, titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines with alkenes have been developed for the synthesis of pyrrolidines. acs.orgnih.govdicp.ac.cn In this type of reaction, a single-electron transfer to the N-acylaziridine would lead to the formation of a radical anion, which then fragments to produce a β-amido radical. This radical can then engage in further reactions, such as addition to an alkene, to form a new carbon-carbon bond.
A particularly intriguing aspect of aziridine radical chemistry is the concept of aziridine group transfer. This process involves the generation of a transient N-aziridinyl radical, which can then be transferred to an organic substrate. nih.govnih.govresearchgate.netfigshare.comresearchgate.net While this has been demonstrated with N-pyridinium aziridines, the N-acetyl group of this compound could potentially be modified to facilitate the formation of an N-aziridinyl radical. This would open up novel synthetic disconnections where the entire aziridine ring is transferred in a single step.
| Radical Reaction Type | Initiator/Catalyst | Intermediate | Potential Application |
| Reductive Ring-Opening | Ti(III) complexes | β-Amido radical | Synthesis of pyrrolidines and other N-heterocycles |
| Aziridine Group Transfer | Photoredox catalysis | N-Aziridinyl radical | Direct aziridination of C-H bonds or alkenes |
Generation and Reactivity of N-Aziridinyl Radicals
The generation of transient N-aziridinyl radicals is a key step that unlocks their synthetic potential. nih.govnih.gov These highly reactive intermediates are typically not formed by the direct homolysis of the aziridine N-H bond due to its relatively high bond strength. nih.gov Instead, specialized precursors are often employed.
Established methods for generating N-aziridinyl radicals primarily involve the reductive activation of N-pyridinium aziridines or the homolysis of N-haloaziridines. nih.govnih.gov For instance, the reductive photoactivation of N-pyridinium aziridines using a photocatalyst has been shown to generate N-aziridinyl radicals under mild conditions. nih.govnih.gov Density Functional Theory (DFT) studies suggest that the resulting N-aziridinyl radical is planar, with the unpaired spin residing in a p-orbital, which imparts electrophilic character to the radical. nih.gov
While the direct generation of an N-aziridinyl radical from this compound has not been extensively documented in the context of olefin functionalization, one can envision potential pathways based on related chemistry. The photolysis of N-acetyl substituted amino acids has been observed to result in the rupture of the CH3-CO bond, leading to the formation of a radical species. nih.gov This suggests that a similar photolytic cleavage could potentially occur with this compound, leading to a nitrogen-centered radical. However, the stability and subsequent reactivity of such a radical would need to be experimentally verified.
The reactivity of N-aziridinyl radicals is characterized by their ability to participate in intermolecular addition reactions without significant ring opening, a testament to the mild conditions under which they are generated. nih.gov This allows for the transfer of the entire aziridine moiety to other molecules.
Applications in Olefin Functionalization and Aziridine Transfer
A significant application of N-aziridinyl radicals is in the functionalization of olefins. nih.gov Specifically, the reaction of these radicals with styrenyl olefins in the presence of molecular oxygen leads to 1,2-hydroxyaziridination products. nih.govnih.gov This process represents a novel method for the difunctionalization of alkenes, where both an aziridine and a hydroxyl group are added across the double bond.
The general mechanism for this transformation involves the addition of the electrophilic N-aziridinyl radical to the olefin, forming a benzylic radical intermediate. nih.gov This intermediate is then trapped by molecular oxygen to afford the final hydroxyaziridination product. nih.gov This reaction showcases the concept of "aziridine group transfer," where the intact, strained three-membered ring is incorporated into a new molecule. nih.govnih.gov
While this reactivity has been demonstrated with N-aziridinyl radicals generated from N-pyridinium precursors, the potential for this compound to participate in similar transformations is an area of interest. If an N-aziridinyl radical could be efficiently generated from this N-acetylated precursor, it could theoretically undergo analogous additions to olefins. The presence of the methyl carboxylate group on the aziridine ring could influence the reactivity and selectivity of such reactions.
Below is a table summarizing the 1,2-hydroxyaziridination of various styrenyl olefins using an N-aziridinyl radical generated from an N-pyridinium precursor, as a model for the potential reactivity of radicals derived from this compound.
| Olefin Substrate | Product Yield (%) |
| Styrene | 58 |
| 4-Methylstyrene | 58 |
| 4-Methoxystyrene | 49 |
| 4-Chlorostyrene | 55 |
| 3-Nitrostyrene | 69 |
| 2-Vinylbenzothiophene | 57 |
This data is based on reactions with N-pyridinium aziridine precursors and is presented to illustrate the general reactivity of N-aziridinyl radicals in olefin functionalization. nih.gov
The exploration of methods to generate N-aziridinyl radicals from readily available precursors like N-acylaziridines, including this compound, remains a compelling area for future research. Success in this endeavor would significantly broaden the scope and accessibility of aziridine transfer reactions for the synthesis of complex nitrogen-containing molecules.
Stereochemical Control and Enantioselective Transformations
Chirality in Methyl 1-acetylaziridine-2-carboxylate and Related Derivatives
This compound possesses a chiral center at the C2 position of the aziridine (B145994) ring. The presence of the carboxylate group at this position makes it a valuable chiral building block. chemrxiv.orgchemrxiv.org The stereochemistry at this carbon is crucial as it dictates the three-dimensional arrangement of the substituents and profoundly influences the molecule's biological activity and its utility as a synthetic intermediate. chemrxiv.orgchemrxiv.org
The nitrogen atom of the aziridine ring can also be a stereocenter. However, in many aziridines, rapid pyramidal inversion at the nitrogen atom leads to a mixture of invertomers. The energy barrier for this N-inversion is influenced by the substituent on the nitrogen. koreascience.or.kr For N-acyl derivatives like this compound, the energy barrier for inversion is significantly lower compared to N-alkyl or N-H aziridines, due to the delocalization of the nitrogen lone pair into the carbonyl group. koreascience.or.kr This results in a more planar geometry around the nitrogen, which can influence the stereochemical course of reactions. koreascience.or.kr
Derivatives of aziridine-2-carboxylate (B8329488), such as those with an additional substituent at the C3 position, possess at least two stereocenters, leading to the possibility of diastereomers (cis/trans isomers) and enantiomers. The stereochemical relationship between the substituents at C2 and C3 is a key feature that must be controlled during synthesis. thieme-connect.com Enantiomerically pure aziridine-2-carboxylates are highly sought after for the synthesis of complex, biologically active molecules, including α- and β-amino acids and peptide mimics. chemrxiv.orgclockss.org
| Property | Description | Source |
| Primary Chiral Center | C2 of the aziridine ring, bonded to the methyl carboxylate group. | chemrxiv.org, chemrxiv.org |
| Nitrogen Inversion | The acetyl group on the nitrogen lowers the energy barrier for N-inversion compared to N-alkyl groups, leading to a more planar nitrogen center. | koreascience.or.kr |
| Diastereomers | In 3-substituted derivatives, cis and trans diastereomers are possible, depending on the relative orientation of the substituents at C2 and C3. | thieme-connect.com |
| Synthetic Value | Enantioenriched aziridine-2-carboxylates are versatile chiral building blocks for synthesizing other complex chiral molecules. | chemrxiv.orgchemrxiv.orgclockss.org |
Diastereoselective and Enantioselective Synthetic Strategies
The synthesis of stereochemically defined aziridine-2-carboxylates is a significant focus of organic synthesis. Various strategies have been developed to control both diastereoselectivity (control over cis/trans isomers) and enantioselectivity (control over enantiomers).
Diastereoselective Strategies: A common approach to achieve diastereoselectivity is the aza-Corey-Chaykovsky reaction. For instance, the reaction of N-tert-butanesulfinyl ketimino esters with dimethylsulfoxonium methylide can produce α-quaternary aziridine-2-carboxylates with high diastereoselectivity. acs.orgresearchgate.net The stereochemical outcome is directed by the chiral sulfinyl group. acs.orgresearchgate.net Another strategy involves the reaction of guanidinium (B1211019) ylides with aldehydes, which can yield trans-aziridinecarboxylates with high diastereoselectivity, particularly with electron-rich aromatic aldehydes. clockss.org
Enantioselective Strategies: Enantioselective synthesis often involves the use of chiral catalysts or auxiliaries. A notable method is the kinetic resolution of racemic starting materials. For example, the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines can produce N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). chemrxiv.orgchemrxiv.org Catalytic asymmetric aziridination of alkenes is another powerful tool. Transition metal complexes based on rhodium, cobalt, and copper have been successfully employed to catalyze the enantioselective aziridination of various alkenes using different nitrene sources. acs.orgnih.gov For example, a planar chiral rhodium(III) indenyl catalyst has been used for the enantioselective aziridination of unactivated terminal alkenes. acs.org Similarly, chiral cobalt(II) metalloradical catalysts are effective for the asymmetric aziridination of alkenes with fluoroaryl azides. nih.gov
The choice of carbene precursor in reactions with imines can also control diastereoselectivity. The use of a specific chiral Brønsted acid catalyst with diazoesters can lead exclusively to cis-aziridines, while switching the carbene precursor to a diazoacetamide (B1201003) under the same catalytic system can produce trans-aziridines with high selectivity. thieme-connect.com
| Strategy | Key Features | Stereoselectivity Achieved | Source |
| Aza-Corey-Chaykovsky Aziridination | Reaction of N-tert-butanesulfinyl ketimino esters with ylides. | High diastereoselectivity. | acs.org, researchgate.net |
| Guanidinium Ylide Aziridination | Reaction with aldehydes using a chiral guanidinium salt. | High diastereo- and enantioselectivity (up to 97% ee). | clockss.org |
| Cu-H Catalyzed Kinetic Resolution | Kinetic resolution of racemic 2H-azirines. | Excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). | chemrxiv.org, chemrxiv.org |
| Catalytic Asymmetric Aziridination | Use of chiral Rh(III), Co(II), or Cu(I) catalysts with alkenes and a nitrene source. | High yields and excellent enantioselectivities. | acs.org, nih.gov, rsc.org |
| Carbene Precursor Control | Switching between diazoesters and diazoacetamides in reactions with imines, catalyzed by a chiral Brønsted acid. | Complete switch between cis and trans products. | thieme-connect.com |
Role of Chiral Auxiliaries and Catalysts in Stereocontrol
External chiral agents, in the form of either stoichiometric chiral auxiliaries or substoichiometric chiral catalysts, are fundamental to achieving high levels of stereocontrol in the synthesis of chiral aziridines. thieme-connect.com
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereoselective transformation, the auxiliary is removed. thieme-connect.com A prominent example is the use of N-tert-butanesulfinamide. This auxiliary can be condensed with ketoesters to form N-tert-butanesulfinyl ketimino esters, which then undergo diastereoselective aziridination. acs.orgresearchgate.net The bulky and stereoelectronically defined sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. acs.org Another example involves the use of (S,S)-(+)-pseudoephedrine amides to form chiral enolates for stereocontrolled aziridine ring-opening reactions. nih.gov
Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. thieme-connect.com A wide array of chiral transition-metal catalysts has been developed for asymmetric aziridination. nih.gov These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
Rhodium Catalysts: Planar chiral rhodium indenyl catalysts and chiral dirhodium(II) tetracarboxylate catalysts have shown high efficacy in the enantioselective aziridination of both activated and unactivated alkenes. acs.org
Cobalt Catalysts: Chiral cobalt(II) porphyrin-based complexes act as metalloradical catalysts for the highly enantioselective aziridination of alkenes with aryl azides. nih.gov
Copper Catalysts: Chiral copper complexes, often paired with ligands like BOX or L-proline, are used for radical aminotrifluoromethylation of alkenes to produce substituted aziridines with excellent diastereoselectivity. rsc.org
Zinc Catalysts: Chiral bimetallic zinc complexes based on ProPhenol ligands catalyze enantioselective aza-Darzens reactions to afford trisubstituted aziridines with high enantio- and diastereoselectivities. nih.gov
The effectiveness of these catalysts often depends on the precise tuning of the ligand's electronic and steric properties to create a well-defined chiral pocket that maximizes stereochemical discrimination. acs.orgnih.gov
Analysis of Stereochemical Inversion and Retention Mechanisms during Reactions
The subsequent reactions of chiral aziridines, particularly ring-opening reactions, are of great synthetic importance. rsc.org The stereochemical outcome of these transformations—whether they proceed with inversion or retention of configuration at the stereogenic centers—is critical for their application in synthesis. mdpi.comacs.org
The ring-opening of aziridines is driven by the release of significant ring strain (approx. 27 kcal/mol). acs.org The mechanism and stereochemical course are highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the catalyst employed. mdpi.com
The predictability of these mechanisms is crucial. A reaction that proceeds with a defined stereochemical outcome (either complete inversion or complete retention) is considered stereospecific and is highly valuable for asymmetric synthesis. lumenlearning.com Reactions that proceed through achiral or rapidly racemizing intermediates will lead to a loss of stereochemical information and the formation of racemic products. lumenlearning.com
Transformative Reactions and Synthetic Utility
Ring Expansion and Formation of Nitrogen Heterocycles
The strained three-membered ring of methyl 1-acetylaziridine-2-carboxylate is susceptible to nucleophilic attack, a characteristic that has been widely exploited for the synthesis of a diverse array of nitrogen-containing heterocyclic systems. These reactions often proceed with a high degree of regio- and stereocontrol, affording complex structures from a relatively simple starting material.
Synthesis of Five-Membered Heterocycles
The transformation of this compound and its analogs into various five-membered heterocycles is a cornerstone of its synthetic utility. These reactions typically involve the cleavage of one of the C-N bonds of the aziridine (B145994) ring, followed by intramolecular cyclization with a suitable nucleophile.
Oxazolidin-2-ones: The synthesis of oxazolidin-2-ones can be achieved through the reaction of aziridine-2-carboxylates with a carbonyl source. For instance, the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate in refluxing acetonitrile (B52724) proceeds smoothly to give the corresponding 2-oxazolidinone-5-carboxylic acid ethyl ester in high yield. bioorg.org This transformation is believed to occur via a regioselective ring-opening of the aziridine, initiated by the acylation of the aziridine nitrogen, which forms an activated aziridinium (B1262131) species that is subsequently attacked by the chloride ion. bioorg.org The resulting intermediate then undergoes intramolecular cyclization to furnish the oxazolidinone ring. bioorg.org
Imidazolidin-2-ones: The synthesis of imidazolidin-2-ones from aziridine-2-carboxylates has been effectively demonstrated through a Lewis acid-catalyzed cycloaddition with isocyanates. bioorg.org While initial attempts to react N-substituted aziridine-2-carboxylates with phenyl isocyanate in the absence of a catalyst were unsuccessful, the introduction of a Lewis acid such as titanium(IV) isopropoxide or magnesium bromide facilitates the reaction. bioorg.org The Lewis acid is thought to activate the isocyanate, making it more electrophilic for the nucleophilic attack by the aziridine nitrogen. bioorg.org This is followed by a regiosepecific cleavage of the C(2)-N bond by a halide ion and subsequent intramolecular cyclization of the resulting urea (B33335) derivative to yield the imidazolidin-2-one with retention of configuration. bioorg.org
| Reactant | Reagent | Catalyst | Product | Yield (%) | Ref |
| N-[(R)-(+)-α-methylbenzyl]-2(R)-aziridine-2-carboxylic acid menthol (B31143) ester | Phenyl isocyanate | MgBr₂·OEt₂ | N'-phenyl-N-[(R)-(+)-α-methylbenzyl]-4(R)-imidazolidin-2-one-4-carboxylic acid menthol ester | 85 | bioorg.org |
| N-[(R)-(+)-α-methylbenzyl]-2(R)-aziridine-2-carboxylic acid menthol ester | Benzyl isocyanate | MgBr₂·OEt₂ | N'-benzyl-N-[(R)-(+)-α-methylbenzyl]-4(R)-imidazolidin-2-one-4-carboxylic acid menthol ester | 82 | bioorg.org |
| N-[(R)-(+)-α-methylbenzyl]-2(R)-aziridine-2-carboxylic acid menthol ester | Allyl isocyanate | MgBr₂·OEt₂ | N'-allyl-N-[(R)-(+)-α-methylbenzyl]-4(R)-imidazolidin-2-one-4-carboxylic acid menthol ester | 80 | bioorg.org |
Pyrrolidines: The construction of the pyrrolidine (B122466) ring system from N-acylaziridines can be accomplished through a formal [3+2] cycloaddition with alkenes. A notable example is the titanium-catalyzed radical cycloaddition, which provides a redox-neutral pathway to pyrrolidines. organic-chemistry.org This method leverages a redox-relay mechanism for the selective cleavage of the C-N bond and subsequent formation of the five-membered ring. organic-chemistry.org
2-Iminothiazolidines: While specific examples starting directly from this compound are not extensively documented, the synthesis of related thiazolidine (B150603) derivatives often involves the reaction of aziridines with sulfur-containing nucleophiles. The reaction of aziridines with reagents like thiocyanic acid or isothiocyanates can lead to the formation of thiazolidine-2-thiones or related structures, which are precursors to 2-iminothiazolidines.
Formation of Morpholin-2,3-diones
A direct and efficient route to morpholin-2,3-diones involves the reaction of 2-acylaziridines with methyl chlorooxoacetate. bioorg.org This transformation proceeds through the initial nucleophilic attack of the aziridine nitrogen on the acid chloride, forming an acylaziridinium ion intermediate. bioorg.org The subsequent ring-opening by the chloride anion yields a β-amino-α-chlorocarbonyl compound. bioorg.org Finally, an intramolecular displacement of the chloride by the internal oxygen nucleophile derived from the methyl chlorooxoacetate moiety leads to the formation of the morpholin-2,3-dione ring system. bioorg.org
Derivatization to Allyl Amines
The conversion of aziridines to allylic amines can be achieved through eliminative cross-coupling reactions. For instance, α-lithiated N-(tert-butylsulfonyl)aziridines have been shown to react with α-lithio ethers in a process that involves the ring-opening of the aziridine followed by β-elimination of a lithium alkoxide to furnish the corresponding allylic amine. nih.gov This methodology provides a convergent route to these valuable synthetic intermediates.
Construction of Dihydrouracil (B119008) Derivatives
The synthesis of dihydrouracil derivatives from this compound can be envisioned through a multi-step sequence. A plausible approach involves the initial formation of a β-ureido acid. This intermediate can be conceptually derived from the ring-opening of the aziridine to a β-amino acid, followed by reaction with an isocyanate. The subsequent cyclization of the β-ureido acid, often under acidic or basic conditions, would then lead to the formation of the dihydrouracil ring. nih.govresearchgate.net
Synthesis of Biologically Relevant Structural Motifs
The strategic ring-opening of this compound provides a powerful entry point for the asymmetric synthesis of α- and β-amino acids and their derivatives, which are fundamental components of numerous biologically active molecules.
Precursors to α- and β-Amino Acids and Their Derivatives
The regioselectivity of the ring-opening of aziridine-2-carboxylates is a critical factor that dictates whether an α- or β-amino acid derivative is formed. This selectivity can be controlled by the choice of nucleophile and the nature of the activating group on the aziridine nitrogen. clockss.org
α-Amino Acids: The synthesis of α-amino acids generally involves the nucleophilic attack at the β-carbon (C3) of the aziridine ring. clockss.org While many carbon nucleophiles can attack in a non-regioselective manner, specific reagents have been developed to favor attack at the C3 position. For instance, the reaction of N-para-toluenesulfonylaziridine-2-carboxylic acid with higher-order cuprates has been shown to be a high-yielding method for the preparation of optically pure α-amino acids. capes.gov.br
β-Amino Acids and Their Derivatives: Conversely, the formation of β-amino acids and their esters results from nucleophilic attack at the α-carbon (C2) of the aziridine ring. A significant advancement in this area is the reductive ring-opening of aziridine-2-carboxylates. The use of reducing agents like samarium diiodide has been demonstrated to effectively cleave the C-N bond at the C2 position, leading to the formation of β-amino esters in high yields. nih.govnih.gov The efficiency of this reaction is influenced by the N-substituent on the aziridine, with N-activating groups promoting the desired C-N bond cleavage. nih.gov
| Aziridine Substrate | Reducing Agent | Product | Yield (%) | Ref |
| cis-N-Fmoc-3-phenylaziridine-2-carboxylate | SmI₂ | N-Fmoc-β-phenylalanine methyl ester | 85 | nih.gov |
| trans-N-Ts-3-phenylaziridine-2-carboxylate | SmI₂ | N-Ts-β-phenylalanine methyl ester | 95 | nih.gov |
| cis-N-Ac-3-phenylaziridine-2-carboxylate | SmI₂ | N-Ac-β-phenylalanine methyl ester | 55 | nih.gov |
Building Blocks for Peptides and Peptidomimetics
Aziridine-2-carboxylic acid and its derivatives, such as this compound, are valuable precursors in the synthesis of peptides and peptidomimetics. The strained three-membered ring of the aziridine moiety makes it a unique electrophilic amino acid, susceptible to ring-opening reactions with various nucleophiles. ntu.edu.sg This reactivity allows for site-selective modification of peptides, both in solution and on solid support. ntu.edu.sg
The incorporation of aziridine-2-carboxylic acid into a peptide chain introduces a point for targeted conjugation. Thiol nucleophiles, including those from biochemical tags or even other amino acids like cysteine, can open the aziridine ring, leading to the formation of complex, modified peptide structures. ntu.edu.sg This strategy has been successfully combined with native chemical ligation to provide convergent and rapid access to intricate thioglycoconjugates. ntu.edu.sg
Furthermore, aziridine derivatives serve as building blocks for β-amino acids, which are crucial components of many peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and pharmacokinetic properties. researchgate.netnih.gov For instance, novel peptidomimetic aldehydes and ketones have been designed and synthesized to act as inhibitors for viral proteases like SARS-CoV-2 3CLpro, demonstrating the therapeutic potential of these structures. researchgate.netnih.gov The synthesis of such complex peptidomimetics often involves the strategic use of heterocyclic building blocks derived from precursors like aziridine-2-carboxylates. researchgate.netyoutube.com
Intermediates for Natural Product Synthesis (e.g., Alkaloids, Sphingoids, Ceramides, Biemamide, Epiallo-isomuscarine)
The chiral and reactive nature of aziridine-2-carboxylate (B8329488) esters makes them powerful intermediates in the asymmetric synthesis of a wide range of biologically active natural products. jove.comnih.gov Their utility stems from the ability to undergo regio- and stereoselective ring-opening reactions, which sets the stereochemistry for the target molecule. jove.comorganic-chemistry.org
Alkaloids: Aziridine-2-carboxylates derived from readily available sources like D-glucose have been employed in the synthesis of polyhydroxylated piperidine (B6355638) and pyrrolidine alkaloids. organic-chemistry.org The key step often involves a regioselective ring-opening of the aziridine with a nucleophile, such as water, to generate an α-hydroxy-β-aminoester, which is then cyclized to form the core structure of azasugar alkaloids. organic-chemistry.org These alkaloids are of significant interest due to their potential as glycosidase inhibitors. organic-chemistry.org
Sphingoids and Ceramides: N-(1-phenylethyl)aziridine-2-carboxylates and their corresponding aldehydes are effective chirons for the synthesis of sphingoids and ceramides. nih.gov These natural products are involved in numerous critical cellular processes. nih.gov The synthesis of D-threo-PDMP, a ceramide analogue and inhibitor of glucosylceramide synthase, was achieved using an aziridine aldehyde, which established the required stereochemistry for the final product. nih.gov
Biemamide and Epiallo-isomuscarine: The first asymmetric synthesis of the marine natural products Biemamide B and Biemamide D, which are potential TGF-β inhibitors, was accomplished using enantiopure aziridine-2-carboxylates. jove.com The synthesis hinges on a regio- and stereoselective ring-opening of the aziridine intermediate, followed by cyclization to form the final tetrahydropyrimidine-2,4-dione (B12339688) structure. jove.com Similarly, the synthesis of (-)-epiallo-isomuscarine was achieved through a highly stereoselective Mukaiyama aldol (B89426) reaction of an aziridine-2-carboxaldehyde derivative, followed by an intramolecular ring-opening, showcasing the versatility of these building blocks. jove.com
The following table summarizes the application of aziridine-2-carboxylate derivatives in the synthesis of various natural products.
| Target Natural Product | Key Aziridine Precursor | Key Synthetic Step | Reference |
| Polyhydroxylated Alkaloids | D-glucose derived aziridine carboxylate | Regioselective aziridine ring-opening with water | organic-chemistry.org |
| Sphingoids & Ceramides | N-(1-phenylethyl)aziridine-2-carbaldehyde | Stereoselective addition of organometallic reagents | nih.gov |
| Biemamide B & D | (2S)-Aziridine-2-carboxylate | Regio- and stereoselective ring-opening with an azide (B81097) nucleophile | jove.com |
| (-)-Epiallo-isomuscarine | Chiral aziridine-2-carboxaldehyde | Stereoselective Mukaiyama aldol reaction and intramolecular ring-opening | jove.com |
Carbon-Carbon Bond Forming Reactions
The aldehyde and ester functionalities at the C2 position of the aziridine ring are amenable to various carbon-carbon bond-forming reactions. These transformations allow for the elongation and functionalization of the side chain while preserving the reactive aziridine ring for subsequent manipulations.
Mukaiyama Aldol Reactions with Aziridine-2-carboxaldehyde Derivatives
The Mukaiyama aldol reaction is a powerful tool for forming carbon-carbon bonds with high stereocontrol. When applied to chiral aziridine-2-carboxaldehyde derivatives, it provides a highly efficient and stereoselective route to β-(aziridin-2-yl)-β-hydroxy ketones. jove.com These products are valuable intermediates for synthesizing various natural products, particularly alkaloids. jove.com
The reaction typically involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to the aziridine-2-carboxaldehyde. jove.com The stereochemical outcome is often controlled by chelation between the Lewis acid, the aldehyde's carbonyl oxygen, and the aziridine ring nitrogen. For example, using ZnCl₂ as a Lewis acid with optically pure 1-(α-methylbenzyl)-aziridine-2-carboxaldehyde and various silyl enol ethers resulted in excellent diastereoselectivity (up to 98:2 dr) and high yields (>82%). jove.com This chelation-controlled transition state favors the formation of the erythro isomer. jove.com
The resulting β-aziridinyl-β-hydroxy ketones have been successfully used as key intermediates in the synthesis of alkaloids like (-)-epiallo-isomuscarine. jove.com The reaction demonstrates the utility of the aziridine moiety in directing the stereochemical course of key bond-forming steps.
The table below details the results of Mukaiyama aldol reactions between 1-(α-methylbenzyl)aziridine-2-carboxaldehyde and various silyl enol ethers. jove.com
| Entry | Silyl Enol Ether | Product (β-(aziridin-2-yl)-β-hydroxy ketone) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 1-(trimethylsiloxy)cyclohexene | 2-(1-hydroxycyclohexyl)-1-(1-(α-methylbenzyl)aziridin-2-yl)ethan-1-one | 98:2 | 92 |
| 2 | (tert-butyldimethylsilyloxy)styrene | 2-hydroxy-2-phenyl-1-(1-(α-methylbenzyl)aziridin-2-yl)ethan-1-one | 97:3 | 85 |
| 3 | 1-(trimethylsiloxy)cyclopentene | 2-(1-hydroxycyclopentyl)-1-(1-(α-methylbenzyl)aziridin-2-yl)ethan-1-one | 98:2 | 89 |
| 4 | (1-phenylvinyl)oxytrimethylsilane | 2-hydroxy-2-phenyl-1-(1-(α-methylbenzyl)aziridin-2-yl)propan-1-one | 96:4 | 82 |
Computational Chemistry in Elucidating Reactivity and Selectivity
Theoretical Studies on Molecular Structures and Conformational Analysis
Detailed theoretical studies on the molecular structure and a thorough conformational analysis of methyl 1-acetylaziridine-2-carboxylate are not specifically described in the available research. Generally, computational methods are used to determine optimized molecular geometries, including bond lengths and angles, and to explore the potential energy surface to identify stable conformers. mdpi.commaterialsciencejournal.org For other complex molecules, DFT calculations have been successfully used to establish structural parameters and understand the spatial orientation of atoms. materialsciencejournal.org However, specific data regarding the stable conformers, rotational barriers, and geometric parameters for this compound are not provided in the search results.
Investigation of Reaction Mechanisms via Computational Methods (e.g., DFT Calculations)
While DFT calculations are a common approach to investigate reaction mechanisms, providing insights into transition states and reaction pathways, researchgate.netnih.govscielo.brresearchgate.net no specific studies applying these methods to the reactions of this compound were found. For other aziridine (B145994) derivatives, DFT has been used to study reactions like the coupling with CO2, where computations can reveal the coordination of molecules and the subsequent nucleophilic interactions leading to ring-opening. researchgate.net Such studies help in understanding whether a reaction is thermodynamically or kinetically controlled. researchgate.net Without specific computational studies, the mechanistic details of transformations involving this compound remain speculative from a theoretical standpoint.
Prediction of Regio- and Stereoselectivity in Aziridine Transformations
Computational models, often combining quantum mechanics with machine learning, have been developed to predict regioselectivity in various chemical reactions with high accuracy. nih.govnih.gov These predictive tools can significantly reduce the experimental effort required to determine reaction outcomes. nih.gov For nonactivated aziridines, experimental and theoretical data provide a general guide to predict the regiochemical pathway of nucleophilic ring-opening based on the substrate, electrophile, and nucleophile. mdpi.comencyclopedia.pub However, specific computational predictions of regio- and stereoselectivity for transformations of this compound are not available in the provided search results. The reactivity and regioselectivity of aziridines can be profoundly affected by substituents, as seen in studies of fluorinated aziridines, but similar computational analyses for the acetyl and carboxylate substituted aziridine are absent. researchgate.net
Applications in Catalyst Design and Reaction Optimization
Computational chemistry plays a crucial role in rational catalyst design and reaction optimization. jnu.ac.inmdpi.comnih.gov It provides invaluable insights into molecular properties and chemical processes, which can be translated into the in silico design of more efficient catalysts. jnu.ac.in For instance, DFT calculations have been used to design and understand catalysts for CO2 conversion. utrgv.edu Furthermore, computational approaches can accelerate the optimization of new reactions by leveraging historical data. nih.gov While these are powerful applications of computational chemistry, their specific use in designing catalysts or optimizing reactions for this compound is not documented in the provided research.
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies for N-Acylaziridine-2-carboxylates
The synthesis of N-acylaziridine-2-carboxylates has traditionally relied on methods like the Gabriel-Cromwell cyclization of halogenated substrates or the cyclization of 1,2-amino alcohols. clockss.orgnih.gov While effective, these methods often involve multiple steps and the use of stoichiometric reagents. The future of aziridine (B145994) synthesis lies in the development of more efficient, atom-economical, and environmentally benign catalytic methods.
Emerging research focuses on:
Catalytic Alkene Aziridination: Direct aziridination of alkenes using catalysts is a highly efficient strategy. researchgate.net Future work will likely concentrate on expanding the catalyst portfolio beyond established copper and rhodium systems to include more abundant and less toxic metals.
Organocatalysis: The use of small organic molecules as catalysts presents a green alternative to metal-based systems. Organocatalytic approaches, such as those using pyridinium (B92312) salts, have shown promise in achieving cis-selective synthesis of 3-arylaziridine-2-carboxylates. mdpi.com Further development of chiral organocatalysts for asymmetric aziridination is a significant area of interest.
Photocatalysis: Visible-light-driven photocatalysis offers a mild and sustainable method for chemical transformations. nih.gov Applying this technology to the synthesis of aziridines, potentially through radical pathways, could unlock new and efficient synthetic routes under green conditions.
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters compared to batch synthesis. Adapting existing and novel aziridination methods to flow chemistry setups is a promising avenue for industrial-scale production.
A comparison of traditional versus emerging synthetic strategies is highlighted below.
| Feature | Traditional Methods (e.g., Gabriel, Wenker) | Emerging Catalytic Methods |
| Reagents | Often require stoichiometric amounts of bases or halogenating agents. nih.gov | Catalytic amounts of metal complexes or organocatalysts. mdpi.com |
| Atom Economy | Lower, due to the formation of stoichiometric byproducts. | Higher, as the catalyst is regenerated and fewer byproducts are formed. |
| Stereocontrol | Often relies on chiral starting materials from the chiral pool. clockss.org | Can be achieved through the design of chiral catalysts and ligands. chemrxiv.org |
| Conditions | Can require harsh conditions (e.g., strong bases, high temperatures). | Often proceed under milder, more environmentally friendly conditions. nih.govmdpi.com |
Exploration of Undiscovered Reaction Pathways and Transformations
The reactivity of N-acylaziridine-2-carboxylates is dominated by nucleophilic ring-opening reactions, which are instrumental in the synthesis of α- and β-amino acid derivatives. clockss.org However, the full reactive potential of this scaffold is yet to be realized.
Future explorations are expected to target:
Novel Ring-Opening Reactions: While attacks at the C2 and C3 positions are well-documented, investigating reactions with a wider array of complex carbon and heteroatom nucleophiles could lead to novel amino acid derivatives and other fine chemicals. clockss.org A significant challenge remains in controlling the regioselectivity of carbon nucleophile attacks, which can often be non-selective. clockss.org
Ring Expansions: N-acylaziridines can rearrange to larger heterocycles like oxazolines, a transformation catalyzed by Lewis acids. clockss.org A key future direction is the exploration of programmed ring expansions through the selective scission of the C-C bond, which could provide access to valuable five-membered rings like pyrrolidines, a pathway that remains underexplored. clockss.org
Aziridinium (B1262131) Ion Chemistry: The generation of aziridinium ions from nonactivated aziridines by adding electrophiles opens up a host of synthetic possibilities for creating densely functionalized nitrogen-containing compounds. nih.gov Extending this concept to activated N-acylaziridines and exploring a broader range of electrophiles and subsequent nucleophilic trapping could unveil new reaction cascades.
Cycloaddition Reactions: 2H-Azirines, which can be generated from aziridine-2-carboxylates, act as effective aza-dienophiles in aza Diels-Alder reactions. nih.gov Investigating their participation in other types of cycloadditions, such as [3+2] cycloadditions, could provide rapid access to complex polycyclic nitrogen heterocycles.
Advancements in Asymmetric Synthesis and Stereochemical Control Techniques
The biological activity of molecules often depends on their precise three-dimensional structure, making asymmetric synthesis a critical area of research. For aziridine-2-carboxylates, which contain at least one stereocenter, achieving high levels of stereocontrol is paramount for their use as chiral building blocks. chemrxiv.orgchemrxiv.org
Key areas for advancement include:
Catalytic Asymmetric Aziridination: While progress has been made, the development of highly enantioselective and diastereoselective catalytic methods applicable to a broad range of substrates remains a primary goal.
Kinetic Resolution: Recent breakthroughs include the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines, which yields N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgresearchgate.net Refining these methods and discovering new catalytic systems for the kinetic resolution of racemic aziridines will be a focus of future research.
Chiral Auxiliaries: The use of removable chiral auxiliaries on the nitrogen or ester group has been a successful strategy. nih.gov The design of novel, more efficient, and easily recyclable auxiliaries will continue to be an important research avenue.
Memory of Chirality: Exploring reactions where the chirality of a starting aziridine is transferred to the product through a transient achiral intermediate could provide new strategies for asymmetric synthesis.
| Asymmetric Strategy | Description | Recent Advances/Future Scope |
| Catalytic Asymmetric Synthesis | A chiral catalyst directs the formation of one enantiomer of the aziridine over the other. | Development of novel chiral ligands for various metals; expansion of organocatalytic methods. mdpi.com |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other enriched. | Copper-hydride catalyzed resolution of 2H-azirines showing high efficiency. chemrxiv.orgchemrxiv.org |
| Chiral Auxiliary Control | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Aza-Darzens reaction with enantiopure sulfinimines to build aziridine-2-carboxylates. nih.gov |
| Chiral Pool Synthesis | Starting from naturally occurring enantiopure materials like amino acids or sugars. clockss.org | Integrating with more efficient catalytic steps to reduce step count. |
Integration of Computational and Experimental Approaches for Mechanistic Understanding
A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. The synergy between computational chemistry and experimental studies provides a powerful paradigm for elucidating the complex pathways of aziridine reactions.
Future research will benefit from:
Transition State Modeling: Using Density Functional Theory (DFT) and other computational tools to model the transition states of aziridination and ring-opening reactions can help explain observed stereoselectivities and regioselectivities.
Mechanistic Probes: Designing and executing experiments, such as kinetic isotope effect studies and linear free-energy relationship analyses (e.g., Hammett studies), can provide data to validate or refute computationally derived mechanistic hypotheses. chemrxiv.orgresearchgate.net
Catalyst Design: Computational screening of potential catalysts and ligands can accelerate the discovery of new, more effective catalytic systems, saving significant experimental time and resources. For example, calculations have been used to understand the regiochemistry of Lewis acid-promoted ring expansions to oxazolines. clockss.org
Reaction Pathway Analysis: A better computational understanding of the regiochemical pathways for both activated and nonactivated aziridines is needed to predict and control reaction outcomes more effectively. nih.gov
Broadening the Scope of Synthetic Applications in Complex Molecule Synthesis
The ultimate goal of developing methodologies for N-acylaziridine-2-carboxylates is to apply them to the synthesis of valuable, complex molecules. These aziridines are recognized as versatile intermediates for a wide range of biologically active compounds. researchgate.net
Future applications will focus on:
Natural Product Synthesis: Enantioenriched aziridine-2-carboxylates are crucial intermediates in the synthesis of bioactive natural products, such as the antibiotic dynobacin A and the marine cytotoxic agent dysidazirine. chemrxiv.orgnih.gov Future work will see them employed as key building blocks in the total synthesis of other structurally complex and medicinally relevant natural products. doaj.org
Medicinal Chemistry: The aziridine moiety and the amino acid structures derived from it are present in many pharmaceuticals. These building blocks can be used to create libraries of novel compounds, including aziridine peptides and peptidomimetics, for drug discovery programs targeting enzymes like proteases. chemrxiv.org
Synthesis of Unnatural Amino Acids: The regioselective ring-opening of chiral aziridine-2-carboxylates is a powerful method for producing a vast array of enantiopure non-proteinogenic α- and β-amino acids, which are valuable components in peptide-based drugs and materials science. capes.gov.br
Development of Aza-sugars and Alkaloids: The versatile chemistry of aziridines makes them suitable starting materials for the stereocontrolled synthesis of complex nitrogen-containing scaffolds like aza-sugars and various alkaloids. nih.gov
Q & A
Q. What is the recommended synthetic methodology for Methyl 1-acetylaziridine-2-carboxylate?
A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous heterocyclic compounds are synthesized by reacting 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylates under acidic conditions (e.g., acetic acid) for 3–5 hours . Key steps include:
- Precursor Activation : Sodium acetate facilitates proton exchange and stabilizes intermediates.
- Cyclization Control : Reflux duration and temperature (typically 100–120°C) are critical to minimize side reactions.
- Purification : Recrystallization from DMF/acetic acid mixtures yields high-purity crystals.
Q. Table 1: Example Synthesis Conditions
| Parameter | Typical Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | Sodium acetate |
| Temperature | 100–120°C (reflux) |
| Reaction Time | 3–5 hours |
| Purification Method | Recrystallization |
Q. What safety protocols are critical for handling this compound?
- Storage : Store in a locked, ventilated area away from ignition sources (per GHS P405 guidelines) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if dust or aerosols form.
- Spill Management : Absorb with inert material (e.g., sand) and dispose via approved waste facilities (GHS P501) .
- Emergency Response : For inhalation, move to fresh air; for ingestion, rinse mouth but avoid inducing vomiting .
Q. Which analytical techniques are optimal for structural characterization?
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles . For puckering analysis in strained rings, apply Cremer-Pople coordinates to quantify out-of-plane displacements .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data for aziridine derivatives be resolved?
- Refinement Strategies : Use SHELXL’s restraints for thermal parameters and hydrogen bonding networks to address disorder .
- Puckering Analysis : Apply Cremer-Pople coordinates to differentiate between planar and puckered conformations. For example, a puckering amplitude indicates significant non-planarity .
- Validation Tools : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for symmetry validation .
Q. What computational methods are suitable for studying the electronic structure of this compound?
- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula (e.g., B3LYP functional) to model electron density and local kinetic energy .
- Basis Sets : Opt for 6-31G(d,p) for balanced accuracy and computational cost.
- Key Parameters : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, such as ring-opening tendencies due to nitrogen lone-pair strain.
Q. Table 2: DFT Calculation Parameters
| Parameter | Recommendation |
|---|---|
| Functional | B3LYP |
| Basis Set | 6-31G(d,p) |
| Convergence Criteria | Energy: 1e⁻⁶ Hartree |
| Solvent Model | PCM (Acetic Acid) |
Q. How can reaction mechanisms involving this compound be elucidated?
- Kinetic Studies : Monitor reaction progress via in-situ -NMR to identify intermediates.
- Computational Modeling : Combine DFT (e.g., transition-state optimization) with experimental kinetics to validate proposed pathways .
- Isotopic Labeling : Use -labeled derivatives to trace nitrogen migration in ring-opening reactions.
Q. How should researchers address degradation or instability of this compound during storage?
- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.
- Storage Conditions : Use amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Disposal : Follow GHS P501 guidelines, ensuring degradation byproducts are neutralized before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
